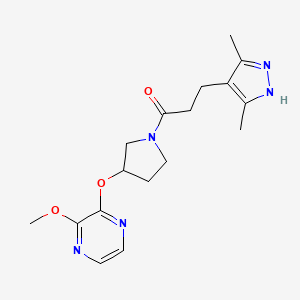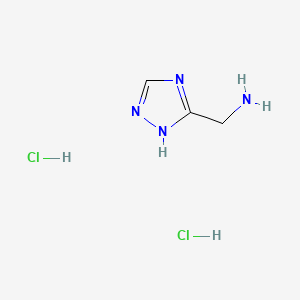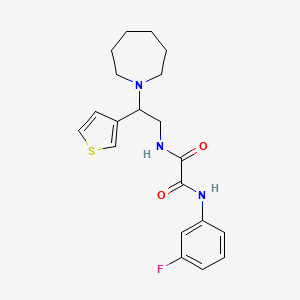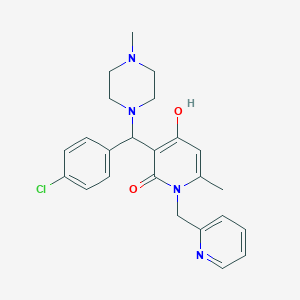
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide, also known as GSK2606414, is a selective inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). It is a small molecule drug that has shown potential in treating cancer, neurodegenerative diseases, and viral infections.
Applications De Recherche Scientifique
Antimicrobial Activity
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide and its derivatives have shown promising antimicrobial activities. The presence of a fluorine atom in the 4th position of the benzoyl group has been essential for enhancing antimicrobial effectiveness. For example, specific derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the potential of these compounds as antimicrobial agents (Desai et al., 2013).
Cancer Research and Imaging
In the field of cancer research and imaging, fluorobenzamide derivatives, particularly those labeled with fluorine-18, have been explored as potential ligands for positron emission tomography (PET) imaging of σ receptors in solid tumors. These studies have found that certain derivatives bind with high affinity and selectivity to σ receptors, making them promising candidates for PET imaging to assess the status of solid tumors in humans (Shiue et al., 1997).
Antitumor Agents
A distinct application involves the use of related dihydrobenzofuran lignans as potential antitumor agents that inhibit tubulin polymerization. These compounds, through biomimetic synthesis, have shown activity in vitro against a range of human tumor cell lines, particularly leukemia and breast cancer cell lines. The mechanism of action has been linked to the interaction at the colchicine binding site of tubulin, offering a new avenue for the development of antimitotic and potential antitumor therapies (Pieters et al., 1999).
Antiepileptic Drug Development
In the search for new antiepileptic drugs, derivatives of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide have been designed and synthesized, demonstrating significant anticonvulsant activity. These findings underscore the potential of these compounds in the development of novel therapies for epilepsy (Rajak et al., 2010).
Propriétés
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO3/c1-14-19-13-18(25-23(27)16-7-9-17(24)10-8-16)11-12-20(19)28-22(14)21(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDZHXPBHVEPBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2410266.png)
![N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2410267.png)




![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2410273.png)


![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2410278.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2410282.png)

